2-Methyl-5-(trifluoromethyl)thiophen-3-amine
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Overview
Description
2-Methyl-5-(trifluoromethyl)thiophen-3-amine is an organic compound that features a thiophene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)thiophen-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the condensation reactions such as the Gewald reaction, which is a condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal-Knorr synthesis is also used, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly suitable for industrial production due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene ring.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)thiophen-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structure and the specific biological context . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: This compound has a similar structure but with an aniline moiety instead of a thiophene ring.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: This compound features a similar thiophene ring with a trifluoromethyl group but differs in the position of the amine group.
Uniqueness
2-Methyl-5-(trifluoromethyl)thiophen-3-amine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both a methyl and a trifluoromethyl group on the thiophene ring imparts distinct electronic and steric properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C6H6F3NS |
---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)thiophen-3-amine |
InChI |
InChI=1S/C6H6F3NS/c1-3-4(10)2-5(11-3)6(7,8)9/h2H,10H2,1H3 |
InChI Key |
MDFQCEVSJSODMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(F)(F)F)N |
Origin of Product |
United States |
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